1-Bromo-3,5-dimethyladamantane
Overview
Description
1-Bromo-3,5-dimethyladamantane is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
1-Bromo-3,5-dimethyladamantane can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethyladamantane using hydrobromic acid in acetic acid. The reaction is typically carried out at a temperature range of 50-55°C for about 12 hours . Another method involves a two-step process starting from 1,3-dimethyladamantane, which is first converted to 1-acetamido-3,5-dimethyladamantane and then to this compound .
Chemical Reactions Analysis
1-Bromo-3,5-dimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl groups, leading to the formation of compounds like 3,5-dimethyladamantan-1-ol.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its structural analogs suggest potential reactivity under appropriate conditions.
Amidation: The compound can undergo amidation reactions, especially when catalyzed by manganese compounds and complexes.
Scientific Research Applications
1-Bromo-3,5-dimethyladamantane is primarily used as an intermediate in the synthesis of memantine hydrochloride, a drug used to treat Alzheimer’s disease . It is also employed in the synthesis of other adamantane derivatives, which have applications in medicinal chemistry, materials science, and organic synthesis . The compound’s unique structure makes it valuable for creating complex molecular architectures.
Mechanism of Action
Comparison with Similar Compounds
1-Bromo-3,5-dimethyladamantane can be compared to other adamantane derivatives such as:
1,3-Dimethyladamantane: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-3,5-dimethyladamantane: Similar in structure but with chlorine instead of bromine, affecting its reactivity and applications.
Memantine: A derivative used in Alzheimer’s treatment, showcasing the therapeutic potential of adamantane derivatives.
This compound stands out due to its specific reactivity and utility in synthesizing pharmacologically active compounds.
Properties
IUPAC Name |
1-bromo-3,5-dimethyladamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXLVDIVQWYJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916495 | |
Record name | 1-Bromo-3,5-dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-37-7 | |
Record name | 1-Bromo-3,5-dimethyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3,5-dimethyladamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 941-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102293 | |
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Record name | 1-Bromo-3,5-dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BROMO-3,5-DIMETHYLADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE68KQ68T1 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Bromo-3,5-dimethyladamantane in pharmaceutical chemistry?
A1: this compound is a crucial starting material in the synthesis of Memantine hydrochloride [, , ]. The compound's structure, particularly the bromine atom at the 1-position, allows for various chemical transformations, making it a versatile precursor for Memantine and potentially other pharmaceutical compounds.
Q2: What are the recent advancements in synthesizing Memantine hydrochloride from this compound?
A2: Researchers have explored more efficient and cost-effective methods for synthesizing Memantine hydrochloride from this compound. One approach involves direct amination using either thiourea [] or urea []. These methods offer advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and simplified procedures, making them potentially more suitable for large-scale production.
Q3: Can you elaborate on the direct amination method using thiourea and its advantages?
A3: Direct amination of this compound with thiourea involves reacting the compound with thiourea in the presence of propylene glycol (PG) and hydrochloric acid (HCl) []. This method has been optimized for temperature, reaction time, and molar ratios of reactants to achieve high yields (up to 83.11%) of Memantine hydrochloride. The obtained product was characterized by IR, MS, and H-NMR spectroscopy, confirming its purity and identity []. This one-pot synthesis offers a simpler, safer, and more economical alternative to conventional methods.
Q4: What other synthetic routes utilize this compound as a starting material?
A4: Beyond direct amination, this compound can be used to synthesize 1-acetamido-3,5-dimethyladamantane []. This method employs manganese-containing catalysts, such as MnCl2, MnBr2, and Mn(acac)3, and operates at moderate temperatures (120-130°C) []. This reaction pathway highlights the versatility of this compound in accessing diverse adamantane derivatives, which are valuable building blocks in medicinal chemistry.
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